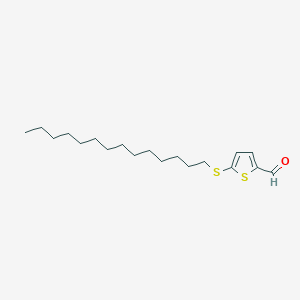
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a tetradecylsulfanyl group and an aldehyde group at the 2-position. This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position . The tetradecylsulfanyl group can be introduced via a nucleophilic substitution reaction using tetradecylthiol and a suitable leaving group on the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid
Reduction: 5-(Tetradecylsulfanyl)thiophene-2-methanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog without the tetradecylsulfanyl group.
5-(Methylthio)thiophene-2-carbaldehyde: Contains a methylthio group instead of a tetradecylsulfanyl group.
5-(Cyclohexyl)thiophene-2-carbaldehyde: Features a cyclohexyl group instead of a tetradecylsulfanyl group.
Uniqueness
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde is unique due to the presence of the long tetradecylsulfanyl chain, which can impart distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature may enhance its solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62702-63-0 |
|---|---|
Molecular Formula |
C19H32OS2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
5-tetradecylsulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C19H32OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
XTVICLRUJVXPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















